Punctaporonin F

Description

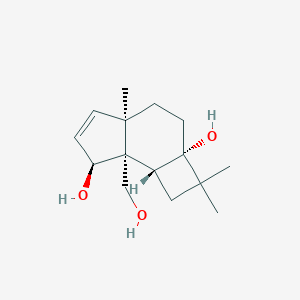

Punctaporonin F is a bicyclic sesquiterpenoid belonging to the punctaporonin family, characterized by a bicyclo[2.7.0]undecane skeleton and diverse functional modifications. These compounds are typically isolated from marine-derived fungi, such as Hansfordia sinuosae, and exhibit structural complexity due to acetylations, hydroxylations, and unique side chains. Structural elucidation relies on advanced techniques like HRESIMS, NMR (including NOESY and HMBC correlations), and X-ray crystallography .

Properties

CAS No. |

106758-24-1 |

|---|---|

Molecular Formula |

C15H24O3 |

Molecular Weight |

252.35 g/mol |

IUPAC Name |

(2aS,4aR,7S,7aR,7bR)-7a-(hydroxymethyl)-2,2,4a-trimethyl-3,4,7,7b-tetrahydro-1H-cyclobuta[g]indene-2a,7-diol |

InChI |

InChI=1S/C15H24O3/c1-12(2)8-10-14(9-16)11(17)4-5-13(14,3)6-7-15(10,12)18/h4-5,10-11,16-18H,6-9H2,1-3H3/t10-,11+,13+,14+,15+/m1/s1 |

InChI Key |

FELGSSRBVNYFNO-GCPZOVCVSA-N |

SMILES |

CC1(CC2C1(CCC3(C2(C(C=C3)O)CO)C)O)C |

Isomeric SMILES |

C[C@]12CC[C@@]3([C@@H]([C@]1([C@H](C=C2)O)CO)CC3(C)C)O |

Canonical SMILES |

CC1(CC2C1(CCC3(C2(C(C=C3)O)CO)C)O)C |

Synonyms |

M 189122 M189122 punctaporonin F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The punctaporonin family exhibits significant structural diversity, which directly influences their biological activities and synthetic accessibility. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Punctaporonins

Key Findings

Structural Variations: Acetylation Effects: Punctaporonin P (C₁₇H₂₆O₅) differs from its precursor by acetylating the C-9 methyl group, causing a downfield NMR shift (δH 3.60 → 5.11) . Similar modifications in other punctaporonins may enhance solubility or bioactivity. Side Chain Diversity: Punctaporonin K and J feature distinct side chains (e.g., (2E)-pentenoyl vs. pentenamide), impacting interactions with biological targets .

Biological Activities :

- Punctaporonin K demonstrates potent anti-hyperlipidemic effects, reducing intracellular triglycerides (TG) and total cholesterol (TC) in HepG2 cells .

- Punctaporonin L exhibits cytotoxicity (IC₅₀ values unstated) and antimicrobial activity against Staphylococcus aureus .

Synthetic Approaches :

- Punctaporonin C was synthesized via a regio- and stereoselective [2+2] photocycloaddition, highlighting the utility of photochemistry in constructing complex bicyclic frameworks .

- Natural punctaporonins (e.g., H–M) are isolated from fungal sources, underscoring the role of marine ecosystems in yielding bioactive metabolites .

Mechanistic Insights

- Photocycloaddition : The synthesis of Punctaporonin C involves a [2+2] photocycloaddition, where pathway selectivity ([2+2] vs. [4+2]) depends on substituent electronic effects .

- Biosynthesis : Punctaporonins likely derive from fusicoccane precursors, undergoing oxidative rearrangements and acetylations to form their signature bicyclic cores .

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and characterizing Punctaporonin F from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate/methanol) followed by chromatographic techniques (HPLC, TLC) guided by bioactivity assays. Structural characterization employs NMR (<sup>1</sup>H, <sup>13</sup>C, 2D-COSY), mass spectrometry (HR-ESI-MS), and X-ray crystallography . Ensure reproducibility by documenting solvent ratios, column parameters, and spectroscopic acquisition conditions. For example, discrepancies in NMR signals due to solvent polarity require cross-validation with deuterated solvents .

Q. How can researchers validate the initial bioactivity claims of Punctaporonin F?

- Methodological Answer : Use in vitro assays (e.g., cytotoxicity via MTT assay, antimicrobial activity via MIC testing) with positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p < 0.05, n ≥ 3 replicates). Address false positives by testing against non-target cell lines or incorporating sham extraction controls. For enzyme inhibition studies, include kinetic analyses (e.g., Lineweaver-Burk plots) to confirm competitive/non-competitive binding .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported spectroscopic data for Punctaporonin F?

- Methodological Answer : Contradictions often arise from stereochemical variations or impurities. Strategies include:

- Orthogonal validation : Compare NMR data with synthetic analogs or use NOESY/ROESY to confirm stereochemistry .

- Crystallographic refinement : Resolve ambiguous peaks via single-crystal X-ray diffraction.

- Collaborative data sharing : Cross-reference with open-access databases (e.g., Cambridge Structural Database) .

- Example Table :

| Study | <sup>13</sup>C NMR Shift (ppm) | Discrepancy Source | Resolution Method |

|---|---|---|---|

| A (2022) | 172.5 (C-1) | Solvent artifact | DMSO-d6 reanalysis |

| B (2023) | 170.8 (C-1) | Impurity | Prep-HPLC purification |

Q. How can researchers optimize the total synthesis of Punctaporonin F to improve yield?

- Methodological Answer :

- Retrosynthetic analysis : Identify unstable intermediates (e.g., epoxide rings) and stabilize via protective groups (e.g., TBS for hydroxyls).

- Catalytic optimization : Screen palladium catalysts (e.g., Pd(OAc)2 vs. PdCl2) for key coupling steps.

- Yield tracking : Use LC-MS to monitor reaction progress and quantify byproducts. Report yields with error margins (±5%) across three trials .

Q. What computational methods predict the structure-activity relationship (SAR) of Punctaporonin F analogs?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., COX-2). Validate with MD simulations (GROMACS) to assess stability over 100 ns.

- QSAR modeling : Apply Gaussian-based DFT calculations for electron density maps and Hammett constants to correlate substituent effects with bioactivity .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting bioactivity results across studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from ≥5 studies and apply Cohen’s d to measure effect sizes. Use funnel plots to detect publication bias.

- Experimental replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) and report raw data in supplementary materials .

- Example Table :

| Assay Type | Reported IC50 (μM) | Possible Confounders | Adjusted IC50 (μM) |

|---|---|---|---|

| Cytotoxicity (HeLa) | 12.3 ± 1.2 | Serum-free media | 15.8 ± 1.5 |

| Antimicrobial (E. coli) | 25.0 | pH variation | 28.4 (pH 7.4) |

Ethical and Reproducibility Considerations

Q. What frameworks ensure ethical rigor in Punctaporonin F research?

- Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For in vivo studies, follow ARRIVE guidelines for animal welfare and include IACUC approval codes. Disclose conflicts of interest (e.g., funding from synthetic biology firms) .

Key Recommendations for Researchers

- Data Transparency : Share raw spectroscopic and bioassay data via repositories like Zenodo .

- Method Detail : Document instrument calibration (e.g., NMR shimming) and software versions (e.g., MestReNova 14.0) .

- Collaboration : Use platforms like ResearchGate to crowdsource solutions for spectral ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.